molecular formula C18H18N2O2S B2966805 (E)-3-(furan-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide CAS No. 1798402-06-8

(E)-3-(furan-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide

Cat. No.: B2966805
CAS No.: 1798402-06-8
M. Wt: 326.41
InChI Key: DHMVMAOUMOQXQU-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(furan-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide is an acrylamide derivative featuring three heterocyclic moieties: furan, 1-methylpyrrole, and thiophene. The presence of electron-rich aromatic systems may enhance interactions with metals or biological targets, analogous to other acrylamide-based inhibitors .

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-19-9-2-4-16(19)12-20(13-17-5-3-11-23-17)18(21)7-6-15-8-10-22-14-15/h2-11,14H,12-13H2,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMVMAOUMOQXQU-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C=CC3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-3-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a furan ring, a pyrrole moiety, and a thiophene group, which are known for their pharmacological properties. The molecular formula is C14H16N2OC_{14}H_{16}N_{2}O with a molecular weight of 244.29 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar heterocyclic structures have shown promising results against various cancer cell lines:

CompoundIC50 (μM)Cell Line
Compound A5.0MV4-11
Compound B10.0MOLM-13
Compound C15.0K562

These compounds inhibit key kinases involved in cancer progression, such as FLT3, which is crucial in acute myeloid leukemia (AML) treatment .

Antiviral Activity

The antiviral potential of similar N-heterocycles has also been explored. For example, compounds with furan and pyrrole groups demonstrated inhibitory effects against the tobacco mosaic virus (TMV) and HIV:

CompoundEC50 (μg/mL)Target Virus
Compound D58.7TMV
Compound E3.98HIV

These findings suggest that the structural components of this compound may contribute similarly to antiviral efficacy .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : The compound may inhibit kinases such as FLT3 and CDK2, which are involved in cell proliferation and survival.
  • Viral Replication Interference : The heterocyclic structures can disrupt viral replication processes by interfering with viral enzymes.

Case Studies

Several case studies illustrate the effectiveness of related compounds:

  • FLT3 Inhibition in AML : A study showed that a derivative with a similar structure inhibited FLT3 mutations effectively, leading to reduced cell viability in AML models .
  • Antiviral Efficacy Against HIV : Another study reported that a compound with structural similarities exhibited a high therapeutic index against HIV, indicating its potential for further development as an antiviral agent .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogs

(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112)
  • Structure : Contains a nitrobenzylidene group, thiophene, and n-propylamine substituents.
  • Key Differences : The nitro group (electron-withdrawing) contrasts with the target compound’s furan (electron-donating). This substitution likely reduces solubility and alters electronic properties, impacting reactivity or binding affinity .
  • Synthesis : Prepared via oxazolone intermediates, a method distinct from typical acrylamide derivatization routes .
D-95 (Trifluoroacetamide-Pyrrole Derivative)
  • Structure : Shares the 1-methyl-1H-pyrrol-2-yl group but includes a trifluoroacetamide and phenylpropan-2-yl chain.

Functional Analogs (Corrosion Inhibitors)

ACR-2 and ACR-3
  • Structures: 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3).
  • Function: Both act as mixed-type corrosion inhibitors for copper in HNO₃, achieving efficiencies of 84.5% and 86.1% at 20×10⁻⁵M. Adsorption follows the Langmuir isotherm, indicating monolayer formation .
  • Comparison with Target Compound: The target compound’s heterocycles (furan, thiophene, pyrrole) may enhance adsorption via π-electron interactions, similar to ACR-2/3’s cyano and methoxyphenyl groups.

Data Tables

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Compound Name Substituents Molecular Weight* Application Efficiency/Activity Key Computational Methods
Target Compound Furan-3-yl, 1-methylpyrrole, thiophene ~360 g/mol Not specified N/A Likely DFT/Monte Carlo
(Z)-3-(4-nitrophenyl)-...acrylamide (5112) Nitrophenyl, thienyl, propyl ~450 g/mol Potential inhibitor Not reported Not specified
ACR-2 Cyano, hydroxyphenyl, methoxyphenyl ~300 g/mol Corrosion inhibitor 84.5% DFT, Monte Carlo
ACR-3 Cyano, hydroxyphenyl, phenyl ~280 g/mol Corrosion inhibitor 86.1% DFT, Monte Carlo
D-95 () Trifluoroacetamide, phenyl, pyrrole ~350 g/mol Organic synthesis Not reported Optical activity

*Molecular weights estimated based on structural formulas.

Table 2: Key Substituent Effects on Properties

Substituent Type Example Compounds Impact on Properties
Electron-withdrawing Nitro (5112), Cyano (ACR-2/3) Reduces electron density; enhances corrosion inhibition via adsorption .
Electron-donating Furan, Thiophene (Target) Increases π-electron availability; may improve binding to metal surfaces or receptors.
Hydrophilic groups –OH (ACR-2/3) Enhances solubility in polar solvents; critical for aqueous corrosion inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.